N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
N-{2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with a methoxy group at position 4. The benzothiazole moiety is linked via an amide bond to a substituted piperazine carboxamide, with a pyridin-2-yl group attached to the piperazine ring (Figure 1).
The compound’s synthesis likely involves coupling a benzothiazole intermediate with a piperazine-carboxamide precursor, analogous to methods described for structurally related molecules. For example, N-chloroacetyl aryl amines have been reacted with substituted piperazines under reflux conditions to form similar carboxamide linkages .
Properties
Molecular Formula |
C20H22N6O3S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H22N6O3S/c1-29-14-5-6-15-16(12-14)30-19(23-15)24-18(27)13-22-20(28)26-10-8-25(9-11-26)17-4-2-3-7-21-17/h2-7,12H,8-11,13H2,1H3,(H,22,28)(H,23,24,27) |
InChI Key |
ZQIVOIIGACSHPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the condensation of 2-aminothiophenol with methoxyacetic acid under acidic conditions to form the benzothiazole core. This intermediate is then reacted with 2-bromoacetylpyridine in the presence of a base to introduce the pyridine ring. Finally, the piperazine ring is introduced through a nucleophilic substitution reaction with piperazine-1-carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.
Substitution: The amino group on the benzothiazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent. Research indicates that it may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. A study by Walid Fayad et al. highlighted its efficacy in multicellular spheroids, demonstrating significant cytotoxicity against cancer cell lines .
2. Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. It has been evaluated for its ability to disrupt microbial cell membranes and inhibit essential enzymes, making it a candidate for developing new antibiotics .
3. Antioxidant Properties
The compound's antioxidant capabilities have been explored in biological studies, where it demonstrated the ability to scavenge free radicals and protect cells from oxidative stress. This property suggests potential applications in preventing diseases associated with oxidative damage .
Anticancer Activity
A notable case study involved the evaluation of N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide against glioblastoma cells. The study found that the compound significantly reduced cell viability compared to control groups, indicating its potential as an effective treatment option for aggressive brain tumors .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers tested the compound against various bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity .
Mechanism of Action
The mechanism of action of N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound can be compared to structurally related derivatives across three categories: substituents on the benzothiazole ring , variations in the piperazine carboxamide group , and replacement of benzothiazole with other heterocycles . Key findings are summarized below.
Substituents on the Benzothiazole Ring
Variations in benzothiazole substituents significantly influence physicochemical and biological properties. For instance:
- 6-Methyl (BTC-h) and 6-chloro (BTC-p) analogs () exhibit reduced antibacterial activity against gram-positive bacteria compared to unsubstituted benzothiazoles, suggesting that electron-withdrawing groups (e.g., Cl) or steric hindrance (e.g., methyl) may diminish target binding .
Variations in the Piperazine Carboxamide Group
The piperazine carboxamide’s substituent modulates electronic and steric properties:
- Morpholine (4j) , 4-methylpiperazine (4k) , and pyridin-2-yl (target compound) substituents () alter hydrogen-bonding capacity and lipophilicity. Morpholine-containing analogs (e.g., 4j) show higher synthetic yields (85%) compared to bulkier groups (e.g., 4l: 23% yield) .
Replacement of Benzothiazole with Other Heterocycles
Replacing benzothiazole with alternative heterocycles diversifies pharmacological profiles:
- Benzimidazole (Y043-7529) : This analog (Mol. Wt. 379.42) shares the ethyl-oxoamide-piperazine backbone but replaces benzothiazole with benzimidazole. Such changes can alter metabolic stability and target selectivity .
- 4-Hydroxyquinazoline (A2–A6) : These derivatives () exhibit moderate yields (45–57%) and melting points (189–199°C), suggesting comparable crystallinity to benzothiazole analogs. Fluorophenyl or chlorophenyl groups on the carboxamide may enhance antiproliferative activity .
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Biological Activity
N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety, a piperazine ring, and a pyridine functional group. Its molecular formula is , with a molecular weight of 465.51 g/mol. The presence of these functional groups contributes to its potential pharmacological properties.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, compounds similar to this one have shown IC50 values ranging from 22.13 to 61.03 µM against these cell lines . The mechanism of action appears to involve the inhibition of key signaling pathways including PI3Kγ, CDK2, and mTOR, which are crucial for cancer cell proliferation and survival .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various pathogens, potentially through mechanisms that disrupt microbial cell membranes or inhibit essential enzymes . This activity is particularly relevant in the context of rising antibiotic resistance.
3. Anti-inflammatory Effects
Benzothiazole derivatives are known for their anti-inflammatory properties. The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
4. Neuroprotective Effects
Some studies have explored the neuroprotective potential of benzothiazole derivatives. The compound may exhibit anticonvulsant properties and low neurotoxicity, suggesting its potential use in neurological disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits various kinases involved in cell signaling pathways critical for cancer progression.
- Cell Cycle Regulation: It may induce cell cycle arrest in cancer cells, thereby preventing their proliferation.
- Reactive Oxygen Species (ROS) Modulation: The antioxidant properties of the compound might help in reducing oxidative stress, which is often implicated in cancer and other diseases.
Case Studies
Several studies have documented the biological activity of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide?
- Methodology : The synthesis of piperazine-carboxamide derivatives typically involves sequential coupling reactions. For example:
- Step 1 : Formation of the benzothiazole core via cyclization of 6-methoxy-2-aminobenzothiazole with chloroacetyl chloride under basic conditions (e.g., NaH in DMF) .
- Step 2 : Coupling the benzothiazole intermediate with a pre-functionalized piperazine-carboxamide moiety. This may use carbodiimide crosslinkers (e.g., EDC/HOBt) to activate the carboxamide group for nucleophilic attack by the benzothiazole amine .
- Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and characterization by LC-MS/HPLC (>95% purity).
- Key Considerations : Optimize reaction temperature (reflux vs. RT) to minimize epimerization of chiral centers, if present .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to distinguish overlapping signals from the pyridine, piperazine, and benzothiazole moieties. For example, the methoxy group (δ ~3.8 ppm) and aromatic protons (δ 7.0–8.5 ppm) require careful integration .
- HRMS : Confirm molecular formula (C₂₀H₂₁N₅O₃S) with <5 ppm error.
- X-ray crystallography : If crystalline, resolve absolute configuration and hydrogen-bonding patterns .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodology :
- Kinase inhibition : Screen against tyrosine kinases (e.g., Src-family kinases) due to structural similarity to dasatinib analogs . Use ATP-competitive ELISA assays.
- Cellular toxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. How do substitution patterns on the benzothiazole and piperazine rings influence target binding affinity?
- Methodology :
- SAR Studies : Synthesize analogs with:
- Varied methoxy positions (e.g., 5- or 7-methoxy benzothiazole) .
- Piperazine substitutions (e.g., 2-fluorophenyl or pyridinyl groups) .
- Docking simulations : Use AutoDock Vina to model interactions with kinase domains (e.g., Abl1). Compare binding scores to experimental IC₅₀ values from kinase assays .
- Data Interpretation : Trifluoromethyl groups (e.g., in related compounds) enhance lipophilicity and metabolic stability, but may reduce solubility .
Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be reconciled during characterization?
- Case Study : If LC-MS indicates a [M+H]⁺ peak at m/z 412.1 but NMR suggests impurities:
- Step 1 : Perform preparative HPLC to isolate the major component.
- Step 2 : Re-run NMR with cryoprobe for enhanced sensitivity.
- Step 3 : Use DOSY NMR to confirm molecular weight correlates with LC-MS .
- Common Pitfalls : Residual solvents (e.g., DMF) or rotamers in piperazine rings may cause splitting .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl ester) at the carboxamide group to enhance oral bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-oxidation). Block degradation via fluorination .
- Toxicokinetics : Monitor plasma half-life (t₁/₂) and tissue distribution in rodent models using radiolabeled analogs (³H or ¹⁴C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
